1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-chloro-4-methylphenyl)urea
Description
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-chloro-4-methylphenyl)urea is a synthetic urea derivative featuring a pyrimidine core substituted with a pyrazole moiety and two aryl groups. Urea derivatives with pyrimidine scaffolds are frequently explored for their kinase inhibitory activity, particularly targeting vascular endothelial growth factor receptors (VEGFRs) or epidermal growth factor receptors (EGFRs) .
Properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN7O/c1-14-3-8-18(17(22)11-14)28-21(30)27-16-6-4-15(5-7-16)26-19-12-20(24-13-23-19)29-10-2-9-25-29/h2-13H,1H3,(H,23,24,26)(H2,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDYONKWTSEECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-chloro-4-methylphenyl)urea is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.87 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and a urea functional group, which are known to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit their effects through multiple mechanisms:
- Inhibition of Kinases : Many pyrazolo-pyrimidine derivatives act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, studies have shown that related compounds inhibit FLT3 and VEGFR2, both critical in tumor angiogenesis and growth .
- Antioxidant Activity : Pyrazole derivatives have been noted for their antioxidant properties, which can play a role in mitigating oxidative stress in cells .
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory activities, which may enhance their therapeutic profile in diseases where inflammation is a key component .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Viability Assays : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. For example, it showed growth percentage reductions of 54.25% in HepG2 (liver cancer) and 38.44% in HeLa (cervical cancer) cells, while exhibiting minimal toxicity to normal fibroblasts .
- Xenograft Models : In vivo studies utilizing xenograft models have indicated that this compound can lead to complete tumor regression without observable toxicity at effective doses .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to specific structural features:
| Feature | Impact on Activity |
|---|---|
| Pyrazole Ring | Essential for kinase inhibition |
| Pyrimidine Moiety | Enhances binding affinity to target proteins |
| Urea Linkage | Facilitates interaction with biological targets |
| Chloro-Methyl Substituents | Modulates lipophilicity and bioavailability |
Research indicates that modifications to these structural components can significantly alter the potency and selectivity of the compound against various targets .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Anticancer Efficacy : A study demonstrated that a structurally similar pyrazolo-pyrimidine derivative exhibited high potency against FLT3-driven acute myeloid leukemia (AML) cells, suggesting that modifications to the urea linkage could enhance therapeutic efficacy .
- Evaluation in Zebrafish Models : Research using zebrafish as a model organism revealed that certain derivatives promote anti-angiogenic effects at low micromolar concentrations, indicating potential applications in treating conditions characterized by abnormal blood vessel growth .
- In Vitro Antioxidant Studies : Compounds with similar structures were tested for antioxidant activity using various assays (ABTS, FRAP), revealing significant protective effects against oxidative damage .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with analogs from the evidence, highlighting key structural differences and inferred properties:
Functional Group Impact on Bioactivity
- Chloro vs. Methoxy Substituents : The target compound’s 2-chloro-4-methylphenyl group offers a balance of lipophilicity and steric bulk, whereas the 3-chloro-4-methoxyphenyl analog introduces polarity via methoxy, which may reduce blood-brain barrier penetration but improve aqueous solubility.
- Sulfonyl vs.
- Heterocycle Variations : Replacing pyrimidine with imidazo-pyridine or pyrazolo-pyrimidine alters hydrogen-bonding capacity and aromatic stacking, influencing target selectivity. For instance, pyrazolo-pyrimidine derivatives often exhibit higher kinase inhibition due to improved fit in ATP-binding pockets .
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : The target compound’s chloro-methyl combination likely increases logP compared to methoxy-containing analogs, suggesting better tissue penetration but higher plasma protein binding .
- Toxicity Risks : Chlorophenyl groups (target and ) may raise hepatotoxicity concerns, whereas sulfonyl-containing analogs could pose renal clearance challenges due to higher polarity .
Notes and Limitations
Data Gaps : Specific biological activity, IC50 values, and pharmacokinetic data for the target compound are absent in the provided evidence. Comparisons are based on structural analogs and inferred structure-activity relationships.
Structural Diversity : The urea-pyrimidine scaffold permits extensive substitution, as seen in , enabling fine-tuning for target selectivity and ADME properties.
Contradictory Trends : Methoxy groups (polar) and chloro groups (lipophilic) have opposing effects on solubility and permeability, necessitating case-by-case optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
